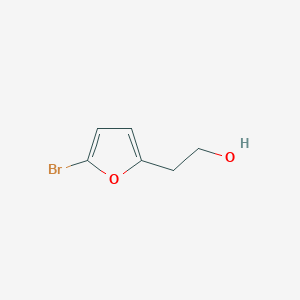

2-(5-Bromofuran-2-yl)ethan-1-ol

Description

2-(5-Bromofuran-2-yl)ethan-1-ol is a brominated furan derivative with a primary alcohol functional group attached to the furan ring via a two-carbon chain. Its molecular formula is C₆H₇BrO₂ (molecular weight: 199.03 g/mol). The compound features a furan ring substituted with a bromine atom at the 5-position, contributing to its distinct electronic and steric properties. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where brominated furans are valued for their bioactivity and reactivity .

The alcohol group enhances polarity and hydrogen-bonding capacity, influencing solubility in polar solvents.

Properties

Molecular Formula |

C6H7BrO2 |

|---|---|

Molecular Weight |

191.02 g/mol |

IUPAC Name |

2-(5-bromofuran-2-yl)ethanol |

InChI |

InChI=1S/C6H7BrO2/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2 |

InChI Key |

IDMZWZONQOMKGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Br)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)ethan-1-ol typically involves the bromination of furan derivatives followed by the introduction of an ethan-1-ol group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then reacted with ethylene oxide or ethylene glycol under acidic or basic conditions to yield 2-(5-Bromofuran-2-yl)ethan-1-ol .

Industrial Production Methods

Industrial production methods for 2-(5-Bromofuran-2-yl)ethan-1-ol may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine substituent.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), or alkyl halides (R-X) can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 2-(5-Bromofuran-2-yl)ethanal or 2-(5-Bromofuran-2-yl)ethanoic acid.

Reduction: 2-(Furan-2-yl)ethan-1-ol.

Substitution: 2-(5-Aminofuran-2-yl)ethan-1-ol, 2-(5-Mercaptofuran-2-yl)ethan-1-ol, or 2-(5-Alkylfuran-2-yl)ethan-1-ol.

Scientific Research Applications

2-(5-Bromofuran-2-yl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Functional Group Impact: The alcohol in 2-(5-Bromofuran-2-yl)ethan-1-ol increases polarity compared to its ketone analogue (e.g., 1-(5-Bromo-1-benzofuran-2-yl)ethanone), which is more lipophilic and likely exhibits stronger π-π stacking due to the benzofuran system . The amine derivative (2-(5-Bromofuran-2-yl)ethan-1-amine) has higher nucleophilicity and basicity, making it suitable for reductive amination or Schiff base formation .

Ring System Differences: Benzofuran derivatives (e.g., 1-(5-Bromo-1-benzofuran-2-yl)ethanone) exhibit extended conjugation, enhancing UV absorption and stability but reducing solubility in aqueous media compared to simple furans .

Synthetic Efficiency :

Key Observations:

- Brominated benzofurans are well-documented for broad bioactivity, including antitumor and antifungal effects, attributed to their planar aromatic systems and halogen-mediated interactions .

- The alcohol and amine derivatives of brominated furans are less studied but hold promise for CNS-targeting drugs due to their ability to cross the blood-brain barrier .

Physicochemical Properties

- Solubility: The alcohol group in 2-(5-Bromofuran-2-yl)ethan-1-ol likely improves aqueous solubility compared to non-polar analogues like 1-(5-Bromofuran-2-yl)ethan-1-one (a ketone) .

- Thermal Stability : Benzofuran derivatives (e.g., 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran) exhibit higher melting points due to crystallinity, whereas furan alcohols may have lower thermal stability .

Biological Activity

2-(5-Bromofuran-2-yl)ethan-1-ol, with the molecular formula C₆H₇BrO₂ and a molecular weight of 191.02 g/mol, is an organic compound notable for its unique structure, which includes a furan ring substituted with a bromine atom at the 5-position and a hydroxyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of 2-(5-Bromofuran-2-yl)ethan-1-ol is characterized by:

- Bromine Substitution : The presence of the bromine atom enhances the compound's reactivity.

- Chirality : The compound exists as an S-enantiomer, which may influence its biological interactions and therapeutic potential.

The biological activity of 2-(5-Bromofuran-2-yl)ethan-1-ol is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating their activity due to the presence of the bromine atom and hydroxyl group.

- Receptor Interaction : It can bind to receptors, potentially altering signaling pathways within cells.

Biological Activities

Research indicates that 2-(5-Bromofuran-2-yl)ethan-1-ol exhibits several biological activities:

Antimicrobial Properties

Studies have shown promising antimicrobial effects against various pathogens. For instance, it has been evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates. The compound's structure allows it to disrupt bacterial cell functions, leading to cell death.

Enzyme Inhibition

The compound has been reported to inhibit enzymes involved in critical metabolic pathways. Its interaction with these enzymes could be leveraged for therapeutic applications in treating diseases linked to enzyme dysregulation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of 2-(5-Bromofuran-2-yl)ethan-1-ol in relation to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-1-(5-Bromofuran-2-yl)ethan-1-ol | Enantiomer with opposite chirality | Potential enzyme inhibition |

| 5-Bromofuran-2-carboxylic acid | Lacks ethanol moiety; retains brominated furan | Primarily studied for carboxylic properties |

| 5-Aminofuran-2-yl-ethanol | Substitutes bromine with an amino group | Changes reactivity profile |

Case Studies

- Antimicrobial Study : A recent study investigated the efficacy of 2-(5-Bromofuran-2-yl)ethan-1-ol against MRSA. The results indicated significant inhibition of bacterial growth, suggesting its potential as a novel antibacterial agent.

- Enzyme Interaction Study : Research focused on the compound's interaction with a specific enzyme linked to metabolic disorders. The findings revealed that 2-(5-Bromofuran-2-yl)ethan-1-ol effectively inhibited enzyme activity, supporting further exploration for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.